吡啶三氯金(III)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of organogold(III) complexes often involves the coordination of gold with ligands such as pyridine. One study reported the synthesis of several organogold(III) complexes with pyridine ligands, analyzing their bond-dissociation energies and catalytic efficiencies in hydroarylation reactions of alkynes. This research underscores the methodological developments in organogold chemistry, highlighting the synthesis strategies for these complexes (Bourehil et al., 2023).

Molecular Structure Analysis

Molecular structure analysis of organogold(III) complexes reveals their coordination modes and bond lengths, often determined through X-ray diffraction. The study by Bourehil et al. (2023) provides insights into the Au-NpyrR bond lengths and the pyridine ligand effects, using density functional theory (DFT) and domain-based local pair natural orbital coupled-cluster theory (DLPNO-CCSD(T)) methods for an in-depth understanding of these complexes' structural aspects.

Chemical Reactions and Properties

Organogold(III) complexes are known for their reactivity and catalytic properties. The dissociation energy of these complexes, as a descriptor, has been shown to correlate with their catalytic efficiency in specific reactions, such as the intramolecular hydroarylation of alkynes. This correlation between dissociation energy and catalytic activity underscores the importance of understanding the chemical reactions and properties of organogold(III) complexes for their application in catalysis (Bourehil et al., 2023).

科学研究应用

3. Biological Application

- Application : Gold (III) complexes, including those with N-containing polydentate ligands, are widely studied as antitumor agents and have shown promising results .

- Method of Application : These complexes interact with biologically active thiols (thiomalate, cysteine, glutathione (GSH) and human serum albumin) in aqueous solution with pH 7.4 and 0.2 M NaCl .

- Results : The complexes react fast with an excess of any of these thiols and in less than a few seconds transform into gold (I) bis-thiolate complexes . Different initial gold (III) complexes may have specific features, such as different rates of the redox transformations or additional side processes .

4. Optoelectronic Devices

- Application : A new class of CCN ligand-containing carbazolylgold (iii) dendrimers has been designed and synthesized .

- Results : High photoluminescence quantum yields of up to 82% in solid-state thin films and large radiative decay rate constants in the order of 105 s−1 are observed .

5. Phototherapy

- Application : Gold nanostars (GNSs) are a kind of promising photothermal agent recently in the biomedical field with its strong absorption in the NIR field, high photothermal conversion efficiency, excellent photothermal stability, and biocompatibility .

- Results : Phototherapy is a type of medical treatment that involves exposure to ultraviolet-visible region or near-infrared region light to treat certain medical conditions . It attracts a lot of attention today due to its lower cost, more effect on the tumor cell, and less side effects .

未来方向

While specific future directions for Pyridinetrichlorogold(III) were not found in the search results, the field of gold (III) coordination chemistry is rapidly growing . The development of gold catalysis has mainly focused on gold (I) species, but gold (III) species are also being explored due to their potential advantages .

属性

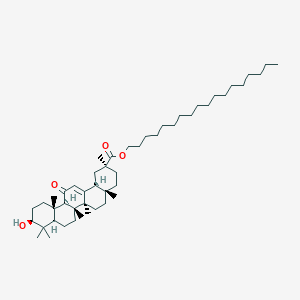

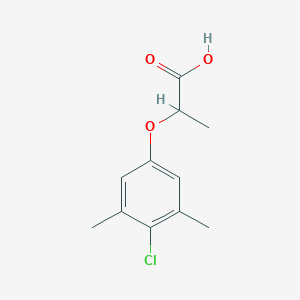

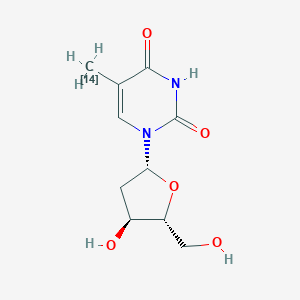

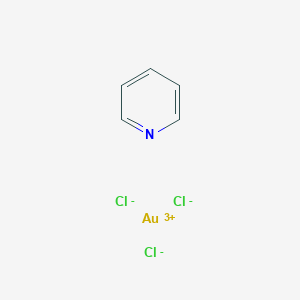

IUPAC Name |

gold(3+);pyridine;trichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.Au.3ClH/c1-2-4-6-5-3-1;;;;/h1-5H;;3*1H/q;+3;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJJOEBQRJABJG-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

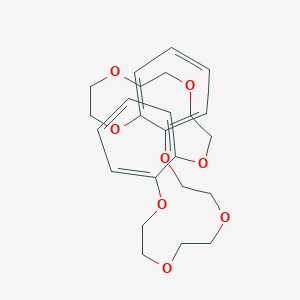

Canonical SMILES |

C1=CC=NC=C1.[Cl-].[Cl-].[Cl-].[Au+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5AuCl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

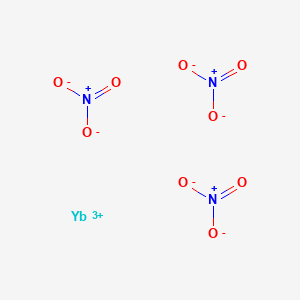

Molecular Weight |

382.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridinetrichlrogold(III) | |

CAS RN |

14911-01-4 |

Source

|

| Record name | Gold(III), pyridinetrichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014911014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium 2-[[1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B80790.png)